2-sulfanylethyl trichloroacetate
Description
2-Sulfanylethyl trichloroacetate is an organosulfur compound combining a trichloroacetate ester group with a sulfanylethyl (-SCH2CH2-) moiety. Trichloroacetate esters are widely studied for their reactivity, biological activity, and environmental behavior. The sulfanylethyl group may enhance interactions with thiol-containing biomolecules, such as glutathione or enzymes, similar to other sulfur-functionalized compounds .
Properties
CAS No. |
13306-59-7 |
|---|---|
Molecular Formula |
C4H5Cl3O2S |
Molecular Weight |
223.5 g/mol |
IUPAC Name |
2-sulfanylethyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C4H5Cl3O2S/c5-4(6,7)3(8)9-1-2-10/h10H,1-2H2 |
InChI Key |
YBDZCJFRDQTUCI-UHFFFAOYSA-N |
SMILES |
C(CS)OC(=O)C(Cl)(Cl)Cl |
Canonical SMILES |
C(CS)OC(=O)C(Cl)(Cl)Cl |
Other CAS No. |
13306-59-7 |
Synonyms |
Trichloroacetic acid 2-mercaptoethyl ester |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, trichloro-, 2-mercaptoethyl ester typically involves the esterification of trichloroacetic acid with 2-mercaptoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve a high yield of the desired ester.
Industrial Production Methods
In industrial settings, the production of acetic acid, trichloro-, 2-mercaptoethyl ester may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification steps like distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-sulfanylethyl trichloroacetate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or ammonia can be employed under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: 2-mercaptoethanol and trichloroethanol.
Substitution: Various substituted esters or amides.
Scientific Research Applications
2-sulfanylethyl trichloroacetate has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms involving thiol groups.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of acetic acid, trichloro-, 2-mercaptoethyl ester involves its interaction with molecular targets through its ester and thiol groups. The ester group can undergo hydrolysis to release acetic acid and 2-mercaptoethanol, which can further participate in various biochemical pathways. The thiol group can form disulfide bonds with other thiol-containing molecules, affecting protein structure and function.
Comparison with Similar Compounds
Structural and Functional Analogues
a) 4-Nitrosotetrahydro-2H-pyran-4-yl 2,2,2-Trichloroacetate
- Structure : Acyloxy nitroso compound with a trichloroacetate ester.
- Key Properties: Releases nitroxyl (HNO) under neutral conditions with a half-life of 50–120 minutes . Reacts with thiols (e.g., glutathione) and inhibits platelet aggregation .
- Comparison: Unlike 2-sulfanylethyl trichloroacetate, this compound is an HNO donor. However, both share reactivity with thiols due to their ester groups. The sulfanylethyl group in 2-sulfanylethyl trichloroacetate may enhance thiol-specific interactions.
b) Sodium Trichloroacetate
- Structure : Sodium salt of trichloroacetic acid (TCA).
- Key Properties :
- Comparison :
- The ionic nature of sodium trichloroacetate contrasts with the neutral ester 2-sulfanylethyl trichloroacetate, likely resulting in higher water solubility for the sodium salt. However, the sulfanylethyl group may improve lipid solubility for cellular uptake.
c) Sodium Chloroacetate
- Structure : Sodium salt of chloroacetic acid.
- Key Properties :
- Comparison :
- 2-Sulfanylethyl trichloroacetate may pose similar hazards due to the trichloroacetate moiety but could exhibit modified toxicity due to the sulfanylethyl group.
Physicochemical Properties
*Inferred from structural analogs.
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